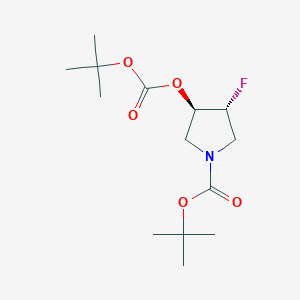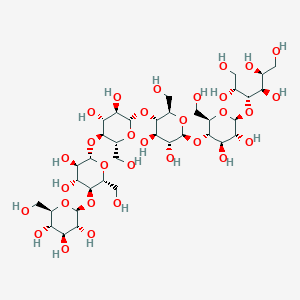
3-(Piperidin-1-yl)propanimidamide dihydrochloride
Overview
Description
“3-(Piperidin-1-yl)propanimidamide dihydrochloride” is a chemical compound with the CAS Number: 1423033-77-5 . It has a molecular weight of 228.16 . The IUPAC name for this compound is 3-(1-piperidinyl)-1-propene-1,1-diamine dihydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “3-(Piperidin-1-yl)propanimidamide dihydrochloride” is 1S/C8H17N3.2ClH/c9-8(10)4-7-11-5-2-1-3-6-11;;/h4H,1-3,5-7,9-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-(Piperidin-1-yl)propanimidamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 228.16 .Scientific Research Applications
Endophytic Production of Bioactive Compounds in Piper Species
Endophytes, microorganisms living inside plant tissues, can produce secondary metabolites like piperine and piperidine alkaloids, which exhibit various pharmacological activities. Research on Piper spp. has shown the potential of endophytes to biosynthesize these compounds, suggesting a method to enhance the availability of bioactive molecules and reduce the overharvesting of medicinal plants (Mitra et al., 2021).
Piperidine Alkaloids in Drug Research
Piperidine alkaloids, derived initially from the genus Piper, play a significant role in drug research due to their broad therapeutic applications. These compounds are essential in designing drugs with diverse pharmacological effects, indicating the importance of piperidine structures in medicinal chemistry (Singh et al., 2021).
Bioactivity of Piperine
Piperine, a major alkaloid of black pepper, demonstrates various bioactive effects, including antimicrobial, antioxidant, and antitumor activities. Its capacity to enhance the bioavailability of different therapeutic drugs and phytochemicals highlights the potential of piperine and related compounds in developing health-enhancing medical formulations (Stojanović-Radić et al., 2019).
Piperazine Derivatives in Therapeutics
The piperazine nucleus is a vital component in many therapeutic agents, demonstrating the versatility of piperazine and its derivatives in medicinal chemistry. Piperazine-based compounds have been developed for various uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents, showcasing the structural and functional diversity of these molecules (Rathi et al., 2016).
Spiropiperidines in Drug Discovery
Spiropiperidines, incorporating the piperidine ring in spiro-configurations, have been explored for their potential in drug discovery, particularly in generating three-dimensional chemical space for novel drug candidates. The review of synthesis strategies for spiropiperidines over the last decade emphasizes their significance in medicinal chemistry and potential therapeutic applications (Griggs et al., 2018).
Safety And Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-piperidin-1-ylpropanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c9-8(10)4-7-11-5-2-1-3-6-11;;/h1-7H2,(H3,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXILJNSXBHMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)propanimidamide dihydrochloride | |
CAS RN |
1423033-77-5 | |
| Record name | 3-(piperidin-1-yl)propanimidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)


